molecular formula C21H18FNO4S2 B14911492 Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate

Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate

Cat. No.: B14911492
M. Wt: 431.5 g/mol
InChI Key: SRYWPIAEGFKRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate: is a complex organic compound with a unique structure that includes a benzo[b]thieno[2,3-d]azepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the benzo[b]thieno[2,3-d]azepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the fluoro and tosyl groups: These functional groups are introduced through selective reactions, such as fluorination and tosylation, using reagents like fluorine gas or tosyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can

Properties

Molecular Formula

C21H18FNO4S2

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 8-fluoro-6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate

InChI

InChI=1S/C21H18FNO4S2/c1-13-3-6-16(7-4-13)29(25,26)23-10-9-14-11-19(21(24)27-2)28-20(14)17-8-5-15(22)12-18(17)23/h3-8,11-12H,9-10H2,1-2H3

InChI Key

SRYWPIAEGFKRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=C2C=C(C=C4)F)SC(=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.